molecular formula C21H20BrN3O3 B15017583 N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B15017583
M. Wt: 442.3 g/mol
InChI Key: MUPBSSIMBGTECK-WYMPLXKRSA-N
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Description

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated phenyl group, an ethoxy substituent, and a naphthyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of a phenolic compound, followed by the introduction of an ethoxy group through an etherification reaction. The subsequent steps involve the formation of a hydrazide linkage and the condensation with a naphthylamine derivative under controlled conditions. Common reagents used in these reactions include bromine, ethyl iodide, hydrazine hydrate, and naphthylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are critical for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C21H20BrN3O3/c1-2-28-19-11-14(10-17(22)21(19)27)12-24-25-20(26)13-23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12,23,27H,2,13H2,1H3,(H,25,26)/b24-12+

InChI Key

MUPBSSIMBGTECK-WYMPLXKRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O

Origin of Product

United States

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